molecular formula C7H9NO3 B12283793 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester CAS No. 42466-70-6

2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester

Cat. No.: B12283793
CAS No.: 42466-70-6
M. Wt: 155.15 g/mol
InChI Key: KAFVHDPIBCRLNV-AATRIKPKSA-N
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Description

2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42466-70-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-methoxyprop-2-enoate

InChI

InChI=1S/C7H9NO3/c1-3-11-7(9)6(4-8)5-10-2/h5H,3H2,1-2H3/b6-5+

InChI Key

KAFVHDPIBCRLNV-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C(=C/OC)/C#N

Canonical SMILES

CCOC(=O)C(=COC)C#N

Origin of Product

United States
1. Foundational & Exploratory

Advanced Synthetic Applications of Ethyl 2-cyano-3-methoxyacrylate in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic pharmacophores and advanced intermediates is paramount. 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester (commonly known as Ethyl 2-cyano-3-methoxyacrylate or ECMA) has emerged as a highly versatile, electron-deficient building block 1. This technical guide explores the dual utility of ECMA: first, as a metal-free organocatalyst for the oxidative dimerization of acid carbohydrazides, and second, as a potent Michael acceptor for the regioselective synthesis of pyrazole and pyrimidine scaffolds.

Molecular Architecture and Reactivity Profile

ECMA is characterized by a "push-pull" alkene system. The double bond is substituted with two strongly electron-withdrawing groups (an ethoxycarbonyl group and a cyano group) and one electron-donating group (a methoxy group) 2.

Mechanistic Causality: The synergistic electron-withdrawing effect of the cyano and ester moieties renders the β -carbon highly electrophilic, making it an ideal target for initial nucleophilic attack. Following the attack, the methoxy group acts as an excellent leaving group, facilitating the elimination of methanol to restore the conjugated π -system. This predictable Michael addition-elimination sequence is the thermodynamic engine driving its utility in heterocyclic synthesis.

Table 1: Core Chemical Properties of ECMA
PropertyValue
IUPAC Name Ethyl 2-cyano-3-methoxyprop-2-enoate
CAS Number 68350-76-5
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Topological Polar Surface Area 59.3 Ų
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

(Data sourced from PubChem Computed Properties 1)

Organocatalytic Applications: Oxidative Dimerization

Symmetrical N,N'-diacylhydrazines are critical precursors for 1,3,4-oxadiazoles, a class of heterocycles with profound antibacterial, antifungal, and anticancer activities 3. Traditionally, their synthesis required toxic metal oxidants (e.g., lead tetraacetate). Recent advancements have established ECMA as a highly efficient, metal-free organocatalyst for this transformation 4.

G A Acid Carbohydrazide C Transient Adduct A->C B Ethyl 2-cyano-3-methoxyacrylate (Organocatalyst) B->C Catalytic binding D Oxidation (O2) C->D Activation D->B Catalyst Release E N,N'-Diacylhydrazine D->E Dimerization

Caption: Catalytic cycle of acid carbohydrazide oxidation using Ethyl 2-cyano-3-methoxyacrylate.

Protocol 1: Metal-Free Synthesis of N,N'-Diacylhydrazines

Objective: Synthesize symmetrical N,N'-diacylhydrazines via aerobic oxidation.

  • Initiation: Dissolve the starting acid carbohydrazide (10 mmol) in 20 mL of anhydrous ethanol. Causality: Ethanol is selected because it fully solubilizes the hydrazide while supporting the high gas-liquid mass transfer required for aerobic oxidation [[5]]().

  • Catalyst Addition: Add ECMA (10 mol%, 1.0 mmol). Causality: ECMA forms a transient adduct with the hydrazide, lowering its oxidation potential. Because it is released intact after the dimerization step, only a substoichiometric amount is needed 3.

  • Aerobic Oxidation: Stir the mixture vigorously at reflux (78 °C) under an open-air atmosphere for 3–5 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The protocol is validated when the highly polar hydrazide spot disappears, replaced by a less polar, UV-active spot (254 nm) corresponding to the dimer.

  • Isolation: Cool the mixture to 0 °C. The symmetrical N,N'-diacylhydrazine will precipitate due to its lower solubility in cold ethanol. Filter and wash with cold ethanol to yield the pure product.

Heterocyclic Scaffold Synthesis: Pyrazoles

ECMA is widely utilized to construct five-membered nitrogen heterocycles 4. When reacted with dinucleophiles like substituted hydrazines, it undergoes a regioselective cyclization cascade.

G N1 Ethyl 2-cyano-3-methoxyacrylate N3 Michael Addition (β-carbon attack) N1->N3 N2 Hydrazine Derivative N2->N3 N4 Elimination (-MeOH) N3->N4 N5 Intramolecular Cyclization N4->N5 N6 Substituted Pyrazole Scaffold N5->N6

Caption: Mechanistic pathway for pyrazole synthesis via dinucleophilic cyclization.

Protocol 2: Regioselective Synthesis of Pyrazole Derivatives

Objective: Construct highly substituted aminopyrazoles via dinucleophilic cyclization.

  • Preparation: Dissolve ECMA (10 mmol) in 15 mL of absolute ethanol.

  • Controlled Nucleophilic Attack: Cool the flask to 0 °C using an ice bath. Add the substituted hydrazine (11 mmol) dropwise over 15 minutes. Causality: The primary amine's attack on the β -carbon is highly exothermic. Strict temperature control prevents the non-specific thermal polymerization of the acrylate molecule.

  • Self-Validation Check 1: The elimination of the methoxy group as methanol can be validated by drawing an aliquot for 1 H-NMR. The protocol is on track when the characteristic vinylic proton signal shifts from ~8.2 ppm (in ECMA) to ~7.8 ppm (in the intermediate).

  • Cyclization: Add triethylamine (12 mmol) and heat the mixture to reflux for 4 hours. Causality: The mild base neutralizes acidic byproducts and thermodynamically drives the intramolecular cyclization, where the secondary amine attacks the cyano group, yielding the aminopyrazole 4.

  • Self-Validation Check 2: Completion is marked by the formation of a homogeneous solution. LC-MS analysis should confirm the target mass [M+H]+ .

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel flash chromatography.

Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the optimized reaction parameters and expected yields for the primary synthetic applications of ECMA.

Table 2: Reaction Parameters for ECMA-Mediated Syntheses
Reaction TypeReagentsCatalyst / AdditiveTemp (°C)Time (h)Typical Yield (%)
Oxidative Dimerization Acid Carbohydrazide, O2​ ECMA (10 mol%)783 - 575 - 88
Pyrazole Synthesis ECMA, Substituted HydrazineTriethylamine (1.2 eq)0 to 784 - 682 - 94
Pyrimidine Synthesis ECMA, AmidineSodium Ethoxide (1.5 eq)786 - 870 - 85

Conclusion

Ethyl 2-cyano-3-methoxyacrylate stands as a dual-threat reagent in the medicinal chemist's toolkit. Its highly predictable reactivity profile allows it to function seamlessly as both a structural building block for complex heterocycles and a metal-free organocatalyst for oxidative dimerizations. By adhering to the self-validating protocols outlined above, researchers can leverage ECMA to accelerate the discovery and optimization of novel drug candidates.

References

  • PubChem. "Ethyl 2-cyano-3-methoxyprop-2-enoate | C7H9NO3 | CID 53984040".
  • AiFChem. "68350-76-5 | Ethyl 2-cyano-3-methoxyacrylate".
  • Abdel-Wahab, B. F., et al. "A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides".
  • Abdel-Wahab, B. F., et al. "Synthesis of New Symmetrical N, N '-Diacylhydrazines and 2-(1,2,3- Triazol-4-yl)-1,3,4-oxadiazoles".
  • Zhang, Y., et al. "Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review".

Sources

2.[1][2][3][4] Methodological & Application

Synthesis of pyrazoles using Ethyl 2-cyano-3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate via Ethyl 2-cyano-3-methoxyacrylate

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous blockbuster drugs, including sildenafil (PDE5 inhibitor) and allopurinol (xanthine oxidase inhibitor). The synthesis of highly functionalized pyrazoles requires robust, regioselective methodologies. This application note details the in-depth protocol for synthesizing Ethyl 5-amino-1H-pyrazole-4-carboxylate using Ethyl 2-cyano-3-methoxyacrylate and hydrazine hydrate. Designed for drug development professionals, this guide emphasizes mechanistic causality, self-validating experimental workflows, and critical quality control (QC) parameters to ensure high-yield, reproducible scale-up[1].

Mechanistic Rationale & Regioselectivity

Ethyl 2-cyano-3-methoxyacrylate functions as a highly efficient bis-electrophile. The reaction with hydrazine (a bis-nucleophile) is a classic example of a tandem addition-elimination-cyclization sequence. Understanding the causality behind this mechanism is critical for troubleshooting and optimization.

  • Michael-Type Addition & Elimination : The terminal nitrogen of hydrazine attacks the highly electrophilic β -carbon of the acrylate. The methoxy group (-OCH₃) serves as an excellent leaving group, being expelled as methanol to form the intermediate ethyl 2-cyano-3-hydrazinylacrylate.

  • Intramolecular Cyclization (Regiocontrol) : The secondary nitrogen of the hydrazine moiety subsequently attacks the pendant cyano (-CN) group. Theoretical studies confirm that the nitrile carbon is kinetically favored over the ester carbonyl due to lower steric hindrance and higher electrophilicity.

  • Tautomerization : The resulting imine intermediate rapidly tautomerizes to the aromatic 5-aminopyrazole system, providing the thermodynamic driving force for the reaction[2].

Mechanism R1 Ethyl 2-cyano-3-methoxyacrylate (Bis-electrophile) I1 Michael-type Addition & Elimination of Methanol R1->I1 R2 Hydrazine Hydrate (Bis-nucleophile) R2->I1 I2 Intermediate: Ethyl 2-cyano-3-hydrazinylacrylate I1->I2 - MeOH I3 Intramolecular Cyclization (Nucleophilic attack on -CN) I2->I3 P1 Product: Ethyl 5-amino-1H-pyrazole-4-carboxylate I3->P1 Tautomerization

Figure 1. Regioselective mechanistic pathway of pyrazole ring formation.

Experimental Protocol: A Self-Validating System

The following protocol is engineered to be self-validating. Each phase transition provides a visual or analytical cue, ensuring the scientist can verify the reaction's trajectory in real-time without relying solely on end-point analysis[3].

Quantitative Reagent Matrix
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Causality
Ethyl 2-cyano-3-methoxyacrylate 155.151.015.5 g (100 mmol)Primary bis-electrophilic building block.
Hydrazine Hydrate (80% aq) 50.061.05~6.5 mL (105 mmol)Bis-nucleophile. Slight excess ensures complete consumption of the acrylate.
Absolute Ethanol 46.07Solvent100 mLProtic solvent stabilizes the transition state and allows selective product precipitation[4].
Step-by-Step Methodology
  • Dissolution : Suspend Ethyl 2-cyano-3-methoxyacrylate (15.5 g) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer. Validation cue: The suspension will transition to a clear solution upon gentle warming.

  • Controlled Addition : Chill the solution to 0–5 °C using an ice bath. Add hydrazine hydrate (6.5 mL) dropwise over 15–20 minutes.

    • Causality: Hydrazine is a potent nucleophile. Rapid addition generates a localized exotherm that promotes the formation of unwanted cyanoacetic acid hydrazide byproducts[3].

  • Thermal Cyclization : Equip the flask with a reflux condenser. Gradually heat the mixture to reflux (approx. 78 °C) and maintain for 4 to 6 hours[4].

  • In-Process QC (TLC) : Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). Validation cue: Complete disappearance of the UV-active starting material spot.

  • Crystallization : Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Causality: Slow cooling promotes the growth of high-purity crystalline lattices. The product is poorly soluble in cold ethanol, whereas unreacted hydrazine and trace byproducts remain in solution[3].

  • Isolation : Collect the precipitated light-yellow solid via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to remove residual mother liquor.

  • Drying : Dry the product under high vacuum at 40 °C to constant weight. Expected yield: 65–85%[4].

Workflow Start 1. Dissolve Reagent Ethyl 2-cyano-3-methoxyacrylate in EtOH Add 2. Dropwise Addition Hydrazine Hydrate at 0-5 °C Start->Add Reflux 3. Thermal Cyclization Reflux for 4-6 hours Add->Reflux QC 4. In-Process QC TLC: SM Consumed? Reflux->QC QC->Reflux No Cool 5. Crystallization Cool to RT, then Ice Bath QC->Cool Yes Filter 6. Isolation Vacuum Filtration & Cold EtOH Wash Cool->Filter Dry 7. Final Product Dry under Vacuum (Yield: 65-85%) Filter->Dry

Figure 2. Self-validating experimental workflow and isolation protocol.

Troubleshooting & Process Optimization

Even in robust protocols, deviations can occur. The following matrix provides causal troubleshooting strategies to maintain high E-E-A-T standards in the laboratory[3].

Observed IssueRoot Cause AnalysisCorrective Action / Optimization
Low Yield / No Precipitation Excessive solvent volume or incomplete cyclization.Concentrate the reaction mixture under reduced pressure to half its volume before cooling. Seed with a pure crystal if available[3].
Formation of Cyanoacetic Acid Hydrazide Exothermic spike during hydrazine addition; localized high concentration of nucleophile[3].Strictly enforce dropwise addition at 0–5 °C. Increase stirring speed to ensure rapid dissipation of the reagent.
Dark Brown/Red Discoloration Oxidation of the aminopyrazole due to prolonged heating in the presence of air.Limit reflux time to exactly when TLC indicates completion. Perform the reaction under a nitrogen atmosphere if scaling up.

Analytical Characterization Data

Verification of the synthesized Ethyl 5-amino-1H-pyrazole-4-carboxylate is confirmed against the following expected spectroscopic parameters[1],[2].

Analytical TechniqueExpected Signals & Structural Assignment
¹H NMR (DMSO-d₆, 300 MHz) δ 1.25 (t, 3H, -CH₃), 4.18 (q, 2H, -CH₂-), 5.80 (br s, 2H, -NH₂, exchangeable), 7.65 (s, 1H, Pyrazole C3-H), 11.80 (br s, 1H, Pyrazole -NH, exchangeable).
¹³C NMR (DMSO-d₆, 75 MHz) δ 14.5 (-CH₃), 59.2 (-CH₂-), 95.5 (C4), 138.2 (C3), 154.0 (C5), 164.5 (C=O).
FT-IR (KBr pellet, cm⁻¹) ν 3400, 3320 (N-H stretch, amine/pyrazole), 3150 (C-H stretch, aromatic), 1685 (C=O stretch, conjugated ester), 1620 (C=N stretch).
Melting Point 102–104 °C (Crystallized from ethanol).

References

  • [1] A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry (2015). Available at:[Link]

  • Theoretical prediction of the kinetic and activation parameters for pyrazole ring formation. RSC Advances (2015). Available at:[Link]

  • [2] 3(5)-aminopyrazole Procedure. Organic Syntheses, Coll. Vol. 5, p.39 (1973). Available at:[Link]

Sources

3.[1][2][3][4] Troubleshooting & Optimization

Technical Support Center: Optimizing the Condensation Synthesis of Ethyl 2-cyano-3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 2-cyano-3-methoxyacrylate is a highly electrophilic, versatile building block and organo-catalyst essential for synthesizing complex heterocycles, including N,N'-diacylhydrazines, oxadiazoles, and pyrimidines[1].

Synthesizing this intermediate relies on a Knoevenagel-type condensation between ethyl cyanoacetate and trimethyl orthoformate. However, researchers frequently encounter stalled yields and product degradation. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting logic required to push your reaction yields above 90%.

Mechanistic Causality & Reaction Logic

The fundamental challenge of this condensation is that it is a highly reversible equilibrium. As ethyl cyanoacetate reacts with trimethyl orthoformate, it generates the target acrylate and two equivalents of methanol. If the methanol remains in the flask, the reaction stalls.

To break this equilibrium, acetic anhydride is introduced as a chemical scavenger[2]. It reacts with the byproduct methanol to form methyl acetate (bp 57 °C) and acetic acid (bp 118 °C). By continuously fractionally distilling the highly volatile methyl acetate out of the reactor, Le Chatelier’s principle irreversibly drives the condensation forward.

Mechanism ECA Ethyl Cyanoacetate Cond Condensation ECA->Cond TMOF Trimethyl Orthoformate TMOF->Cond Prod Ethyl 2-cyano-3-methoxyacrylate (Target Product) Cond->Prod MeOH Methanol (Byproduct) Cond->MeOH MeOAc Methyl Acetate + Acetic Acid (Distilled Away) MeOH->MeOAc reacts with Ac2O Acetic Anhydride (Scavenger) Ac2O->MeOAc

Mechanistic pathway showing methanol scavenging by acetic anhydride.

Self-Validating Experimental Protocol

Do not rely on arbitrary reaction times. This protocol is designed as a self-validating system where physical observations dictate the progression of the workflow.

  • Step 1: Reagent Charging. In a round-bottom flask, combine 1.0 eq ethyl cyanoacetate, 1.2 eq trimethyl orthoformate, and 2.5 eq acetic anhydride.

    • Causality: An excess of acetic anhydride is strictly required because each mole of product generates two moles of methanol that must be completely scavenged[2].

  • Step 2: Fractional Distillation Setup. Equip the flask with an insulated Vigreux column and a distillation head.

    • Validation Checkpoint: Without column insulation, methyl acetate will reflux rather than distill, preventing the equilibrium from shifting.

  • Step 3: Thermal Activation. Heat the reaction bath to 100–115 °C.

    • Validation Checkpoint: Monitor the vapor temperature at the distillation head. It must stabilize at ~57 °C (the boiling point of methyl acetate). The reaction is only complete when the head temperature drops sharply, indicating methanol generation has ceased.

  • Step 4: Vacuum Stripping. Cool the flask to 80 °C, then apply a mild vacuum (50–100 torr) to remove the remaining acetic acid and excess acetic anhydride.

    • Causality: Ethyl 2-cyano-3-methoxyacrylate is a highly reactive Michael acceptor. Attempting to boil off acetic acid at atmospheric pressure (>118 °C) will cause massive thermal polymerization, turning your product into a dark tar.

  • Step 5: Crystallization. Triturate the resulting crude oil with cold hexanes or isopropanol to induce crystallization. Filter and wash with cold solvent.

Quantitative Optimization Data

The table below summarizes how specific parameter adjustments impact the final yield and purity profiles, providing a comparative baseline for your own optimizations.

ParameterConditionYield (%)Purity (%)Mechanistic Observation
Acetic Anhydride 1.0 eq45%80%Incomplete scavenging of methanol stalls equilibrium.
Acetic Anhydride 2.5 eq88%95%Optimal trapping of methanol drives reaction forward.
Distillation Setup Reflux Condenser Only50%85%Methyl acetate refluxes; equilibrium cannot progress.
Distillation Setup Fractional Column92%98%Continuous removal of MeOAc shifts equilibrium.
Catalyst Addition None (Thermal)88%95%Standard baseline reaction profile.
Catalyst Addition 5 mol% Anhydrous CeCl₃96%>99%Lewis acid accelerates orthoformate activation[3].

Troubleshooting Guide & FAQs

Troubleshooting Start Yield < 60% or Dark Oil? CheckDist Check Head Temp Is it ~57°C? Start->CheckDist Low Yield CheckStrip Check Stripping Temp Was it > 90°C? Start->CheckStrip Dark Oil FixDist Insulate Column & Increase Bath Temp CheckDist->FixDist No Success High Yield & Purity CheckDist->Success Yes FixDist->Success FixStrip Use Vacuum Stripping to Prevent Polymerization CheckStrip->FixStrip Yes CheckStrip->Success No FixStrip->Success

Troubleshooting decision tree for low yields and product degradation.

Category: Reaction Stalling & Yield Optimization

Q: Why is my reaction yield consistently stalling at 50-60% despite using the correct stoichiometry? A: The condensation is a reversible equilibrium. Even with acetic anhydride present, if the resulting methyl acetate is not physically removed from the system, the equilibrium cannot be driven forward. Ensure your fractional distillation setup is actively collecting distillate at 57 °C. If your column is uninsulated, the methyl acetate will simply reflux back into the reactor.

Q: Can I use a catalyst to accelerate the reaction and improve the yield? A: Yes. While the standard thermal reaction is effective, the addition of Lewis acid catalysts, such as anhydrous Cerium(III) chloride (CeCl₃), significantly increases the electrophilicity of the orthoformate carbon[3]. This allows the reaction to proceed faster and at slightly lower temperatures, reducing thermal degradation and pushing yields above 95%.

Category: Product Isolation & Degradation

Q: My isolated product is a dark, viscous oil instead of a crystalline solid. What went wrong? A: This is a classic sign of thermal polymerization or the formation of dimeric byproducts. Ethyl 2-cyano-3-methoxyacrylate is a highly electrophilic alkene. If you exceed 130 °C during the final stripping of acetic acid, the product will polymerize. Always remove acetic acid under reduced pressure (vacuum stripping) at bath temperatures strictly below 90 °C.

Q: How do I verify the purity of my synthesized Ethyl 2-cyano-3-methoxyacrylate without running an HPLC? A: ¹H NMR is the most definitive self-validating tool for this intermediate. Look for a sharp vinylic proton singlet at ~8.2 ppm and a methoxy singlet at ~4.3 ppm. If you see a broad multiplet in the baseline between 2.0–4.0 ppm, your product has undergone partial polymerization and requires recrystallization.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of highly reactive electrophiles into drug development workflows. Ethyl 2-cyano-3-methoxyacrylate (CAS 68350-76-5) is a versatile building block widely used in the synthesis of pyrazoles, 1,3,4-oxadiazoles, and other heterocyclic pharmaceutical intermediates[1]. However, its structural similarity to commercial cyanoacrylates demands rigorous, specialized handling protocols.

This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure laboratory safety and chemical integrity.

Mechanistic Toxicology: Understanding the Hazard

To select the appropriate PPE, we must first understand why this chemical is hazardous. Ethyl 2-cyano-3-methoxyacrylate features a highly electrophilic beta-carbon and a reactive cyano group.

  • Rapid Exothermic Polymerization : In the presence of weak nucleophiles—such as water, amines, or the cellulose fibers in cotton—the monomer undergoes rapid anionic polymerization. This reaction is highly exothermic and can cause severe thermal burns[2].

  • Tissue Bonding : Contact with the moisture on skin or eyes triggers instantaneous polymerization, bonding tissues in seconds[3].

  • Immune Sensitization (H317/H334) : The electrophilic nature of the molecule allows it to undergo Michael addition with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on skin and respiratory proteins. This forms a hapten-protein complex, which is presented to the immune system, leading to allergic contact dermatitis and occupational asthma upon repeated exposure[4].

ToxicityPathway Exposure Exposure to Ethyl 2-cyano-3-methoxyacrylate Contact Dermal / Ocular / Respiratory Contact Exposure->Contact Inadequate PPE Polymerization Rapid Exothermic Polymerization Contact->Polymerization Contact with moisture/cellulose Sensitization Electrophilic Attack (Michael Addition) Contact->Sensitization Nucleophilic thiols/amines Burn Tissue Bonding & Thermal Burns Polymerization->Burn Heat generation Immune Hapten-Protein Complex (Immune Activation) Sensitization->Immune Covalent binding Asthma Allergic Dermatitis / Asthma (H317/H334) Immune->Asthma Repeated exposure

Mechanistic pathway of Ethyl 2-cyano-3-methoxyacrylate toxicity and immune sensitization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient and, in some cases, actively dangerous when handling cyanoacrylate derivatives. The following matrix summarizes the required equipment and the causality behind each choice.

Protection CategoryRecommended EquipmentMechanistic JustificationUnacceptable Alternatives
Ocular / Face Chemical splash goggles (ANSI Z87.1) or full face shield.Vapors cause severe lacrimation; liquid splashes bond eyelids in seconds[2].Standard safety glasses (inadequate vapor/splash seal).
Dermal (Hands) Heavy-duty Nitrile or Neoprene gloves (double-gloved).Provides a non-reactive barrier against hapten-protein complex formation[5].Latex (poor chemical resistance); Cotton/Fabric (triggers exothermic burns) [2].
Dermal (Body) Synthetic lab coat or chemical-resistant apron (e.g., Tyvek).Prevents skin bonding. Eliminates the risk of cellulose-catalyzed thermal runaway[5].Cotton lab coats or linen clothing [2].
Respiratory Fume hood + NIOSH N95/P100 with Organic Vapor (OV) cartridges.Mitigates inhalation of reactive monomers that cause occupational asthma[4].Simple surgical or cloth masks (no vapor filtration).

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety checks are confirmed.

Step 1: Environmental Preparation & Validation

  • Action : Verify that the laboratory's ambient relative humidity is above 35%[4].

  • Causality : Low humidity environments slow the natural atmospheric curing of cyanoacrylate vapors, allowing them to travel further and increase respiratory irritation.

  • Validation : Check the laboratory hygrometer. Ensure the chemical fume hood is operating with a minimum face velocity of 100 fpm.

Step 2: PPE Donning & Station Setup

  • Action : Don synthetic body protection, splash goggles, and double nitrile gloves. Remove all jewelry and watches[3].

  • Causality : Jewelry traps chemicals against the skin, accelerating thermal burns during polymerization.

  • Validation : Ensure a debonding agent (e.g., acetone or specialized cyanoacrylate remover) and an emergency eyewash station are within a 10-second walking distance[3].

Step 3: Chemical Dispensing

  • Action : Open the container of Ethyl 2-cyano-3-methoxyacrylate only inside the fume hood. Use non-sparking, non-cellulose tools (e.g., PTFE or glass spatulas/pipettes)[2].

  • Causality : Cellulose (paper towels, wooden spatulas) contains hydroxyl groups that rapidly initiate exothermic anionic polymerization.

  • Validation : Confirm no water baths, amines, or strong bases are present in the immediate hood workspace.

Step 4: Decontamination and Storage

  • Action : After dispensing, wipe the exterior of the container with a synthetic, lint-free wipe (do not use Kimwipes or paper towels).

  • Causality : Residual chemical on the threads will polymerize with atmospheric moisture, permanently sealing the cap.

  • Validation : Flush the headspace with inert gas (Argon/Nitrogen), seal tightly, and store at 2–8°C in a dry environment[4].

Emergency Response and Disposal Plan

Accidental Exposure Response:

  • Skin Bonding : Do not attempt to pull the skin apart; this will tear the epidermis. Apply warm, soapy water or a debonding agent (acetone) and gently peel or roll the skin apart using a blunt instrument[3].

  • Eye Contact : Cyanoacrylates will bond the eyelids. Immediately flush the eyes with copious amounts of water for at least 15 minutes. Do not force the eyes open[2]. The eye will naturally produce tears that will help debond the adhesive over 1–4 days. Seek immediate ophthalmological care.

Spill & Disposal Protocol:

  • Evacuate & Ventilate : Clear the immediate area and maximize fume hood extraction.

  • Controlled Polymerization : Do not wipe up the spill with paper towels or rags. Instead, intentionally polymerize the spill by spraying it with a fine mist of water (approximately a 10:1 water-to-chemical ratio)[4].

  • Mechanical Removal : Allow the exothermic reaction to complete and the material to cool and harden. Scrape up the inert, polymerized residue using a plastic or metal scraper.

  • Waste Segregation : Dispose of the solid polymer in a designated hazardous waste container in accordance with local environmental regulations.

References

  • Mohawk Finishing Products . "Medium Viscosity Cyanoacrylate Adhesives Safety Data Sheet." Mohawk Finishing. [Link]

  • Civil Air Patrol . "AE Safety – Superglue / Cyanoacrylate Handling." Civil Air Patrol Safety Guidelines.[Link]

  • Minmetals East . "Industrial Adhesives Safety: Protect Workers & Prevent Hazards." Minmetals East.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.